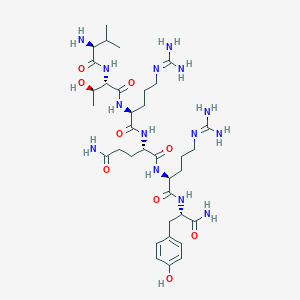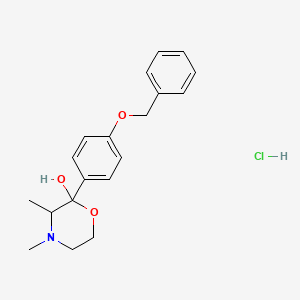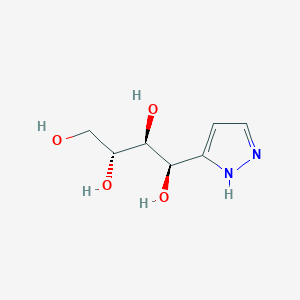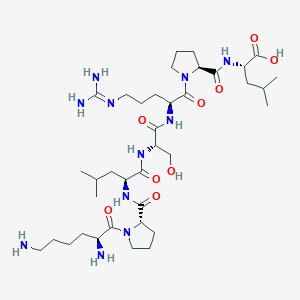![molecular formula C12H24N4O4 B12542235 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine CAS No. 652538-46-0](/img/structure/B12542235.png)
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two methoxyethoxyethyl groups attached to the triazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with ®-1-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
科学的研究の応用
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyethoxyethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- 3,5-Bis[(2-methoxyethoxy)methoxy]benzoic acid
- Bis(2-methoxyethyl)amine
- Tris[2-(2-methoxyethoxy)ethyl]amine
Uniqueness
3,5-Bis[(1R)-1-(2-methoxyethoxy)ethyl]-4H-1,2,4-triazol-4-amine is unique due to the presence of both the triazole ring and the methoxyethoxyethyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and potential bioactivity, which are not commonly found in similar compounds.
特性
CAS番号 |
652538-46-0 |
|---|---|
分子式 |
C12H24N4O4 |
分子量 |
288.34 g/mol |
IUPAC名 |
3,5-bis[(1R)-1-(2-methoxyethoxy)ethyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C12H24N4O4/c1-9(19-7-5-17-3)11-14-15-12(16(11)13)10(2)20-8-6-18-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1 |
InChIキー |
AHKZTDPDOMEYOJ-NXEZZACHSA-N |
異性体SMILES |
C[C@H](C1=NN=C(N1N)[C@@H](C)OCCOC)OCCOC |
正規SMILES |
CC(C1=NN=C(N1N)C(C)OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

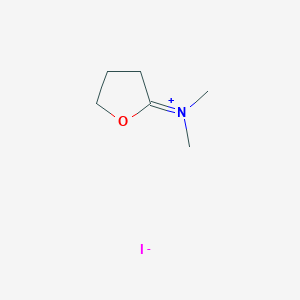
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
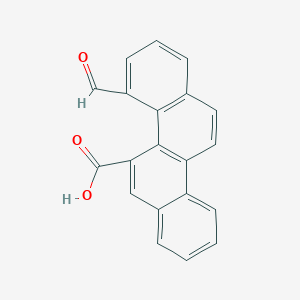
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)

